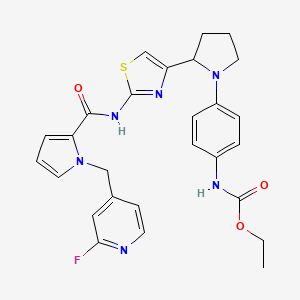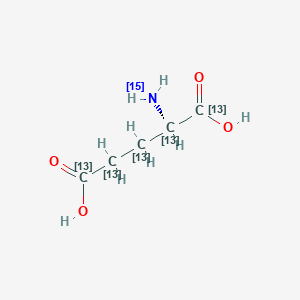
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid: is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of pentanedioic acid, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This isotopic labeling makes it a valuable tool in research, particularly in studies involving metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of labeled amino acids, which are then converted into the desired compound through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the correct positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and efficiency. The process would typically include the purification of the final product to remove any unlabeled impurities, ensuring a high degree of isotopic purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: In biological research, this compound is used to trace metabolic pathways, helping scientists understand how organisms process different substances.
Medicine: In medicine, it can be used in diagnostic imaging techniques to study metabolic disorders and other diseases.
Industry: In industrial applications, it is used in the development of new materials and processes, particularly those involving isotopic labeling.
Mechanism of Action
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked using isotopic labeling techniques. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes and other proteins involved in metabolic processes.
Comparison with Similar Compounds
(2R)-2-azanyl(1,2,3,4,5-13C5)pentanedioic acid: Similar structure but without the nitrogen-15 labeling.
(2R)-2-(15N)azanyl(1,2,3,4,5-12C5)pentanedioic acid: Similar structure but with carbon-12 instead of carbon-13 labeling.
Uniqueness: The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid lies in its dual isotopic labeling, which provides more detailed information in research applications compared to compounds with only one type of isotopic label.
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
153.09 g/mol |
IUPAC Name |
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
WHUUTDBJXJRKMK-IGIFWJAOSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


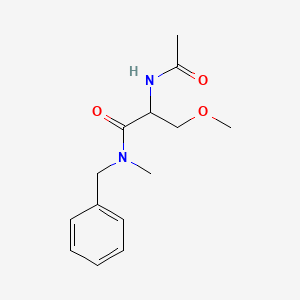

![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)
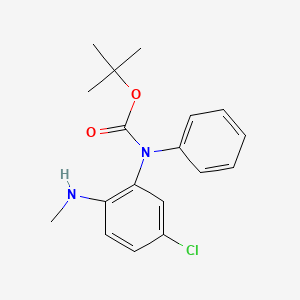
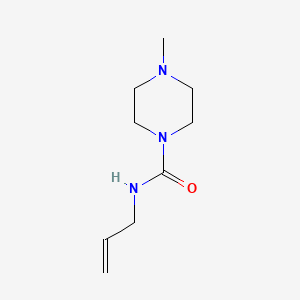
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)


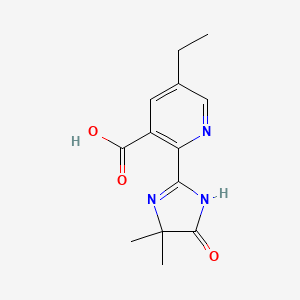
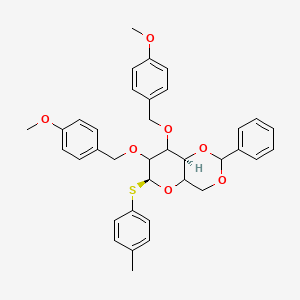
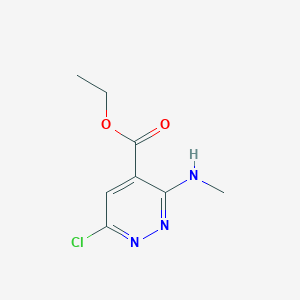
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
